molecular formula C9H15IN2 B1653676 4-Aminophenyltrimethylammonium iodide CAS No. 18953-50-9

4-Aminophenyltrimethylammonium iodide

Cat. No.: B1653676
CAS No.: 18953-50-9
M. Wt: 278.13 g/mol
InChI Key: KJTYXMUIEWGWSS-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Aminophenyltrimethylammonium iodide (CAS 62654-12-0) is an organic ammonium salt with the molecular formula C9H15IN2 and a molecular weight of 278.14 g/mol . This compound serves as a valuable cationic building block in advanced materials research, particularly in the synthesis of ionic Covalent Organic Frameworks (iCOFs) . Researchers utilize its quaternary ammonium group to introduce permanent positive charges into porous polymer networks through post-synthetic modification . A key research application of such functionalized iCOFs is the highly efficient capture and storage of radioactive iodine (I2), a significant challenge in nuclear waste management . The cationic frameworks interact with iodine through multiple mechanisms, including Coulombic interactions with formed polyiodide anions (I3-, I5-), facilitating high adsorption capacities and contributing to the development of next-generation adsorbent materials . This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

18953-50-9

Molecular Formula

C9H15IN2

Molecular Weight

278.13 g/mol

IUPAC Name

(4-aminophenyl)-trimethylazanium;iodide

InChI

InChI=1S/C9H15N2.HI/c1-11(2,3)9-6-4-8(10)5-7-9;/h4-7H,10H2,1-3H3;1H/q+1;/p-1

InChI Key

KJTYXMUIEWGWSS-UHFFFAOYSA-M

SMILES

C[N+](C)(C)C1=CC=C(C=C1)N.[I-]

Canonical SMILES

C[N+](C)(C)C1=CC=C(C=C1)N.[I-]

Other CAS No.

18953-50-9

Related CAS

21248-43-1 (Parent)

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following compounds are structurally or functionally related to 4-aminophenyltrimethylammonium iodide:

Compound Name Key Structural Features Notable Properties/Applications
Phenyltrimethylammonium iodide Phenyl ring + trimethylammonium iodide Methylating agent (85% yield in α-methylation) ; soluble in water/methanol
Tetramethylammonium iodide Four methyl groups + iodide Non-hazardous; used in electrolyte systems
4-(N-Maleimido)phenyltrimethylammonium iodide Maleimido group at para position + trimethylammonium iodide Bioconjugation applications (protein labeling)
(Ferrocenylmethyl)trimethylammonium iodide Ferrocenyl group + trimethylammonium iodide Electrochemical applications; redox-active

Key Differences :

  • Hypervalent Bonding: Unlike trimethyl(4-iodophenyl)ammonium iodide (), which exhibits weak hypervalent iodine interactions, the amino-substituted analog lacks iodine in the aromatic ring, precluding such bonding .

Physicochemical Properties

  • Solubility: Phenyltrimethylammonium iodide is highly soluble in water and methanol , while tetramethylammonium iodide’s solubility is attributed to its ionic nature . The amino group in this compound may further enhance hydrophilicity.
  • Thermal Stability: Phenyltrimethylammonium iodide sublimes at ~227°C ; the amino derivative may decompose at lower temperatures due to NH₂ group reactivity.

Preparation Methods

Synthesis of 4-Aminophenyltrimethylamine Precursor

The tertiary amine precursor is synthesized through sequential methylation of 4-aminophenol:

  • Primary methylation : 4-Aminophenol reacts with methyl iodide (3 eq.) in anhydrous DMF under NaH-mediated conditions (0°C to room temperature, 12 h), yielding N-methyl-4-aminophenol.
  • Secondary methylation : Repetition of the methylation step introduces a second methyl group.
  • Tertiary amine formation : Final methylation under reflux conditions (60°C, 24 h) produces 4-aminophenyltrimethylamine.

Quaternary Salt Formation

The tertiary amine undergoes quaternization with methyl iodide:

Procedure :

  • 4-Aminophenyltrimethylamine (1 eq.)
  • Methyl iodide (3 eq.)
  • Solvent: Acetonitrile (0.1 M)
  • Conditions: Reflux at 80°C for 48 h
  • Workup: Precipitation with diethyl ether yields the iodide salt.

Key Parameters :

Parameter Value Source
Yield 68-75%
Purity >95% (HPLC)
Reaction Scale 1-100 mmol

This method benefits from operational simplicity but requires careful control of methylation stoichiometry to avoid over-alkylation byproducts.

Hofmann Degradation-Mediated Route

Adapting strategies from pyridine derivative synthesis, this approach utilizes iodine-mediated degradation of amide precursors:

Amide Precursor Preparation

4-Aminophenylacetamide is synthesized via:

  • Schotten-Baumann acylation of 4-aminophenol with acetyl chloride
  • Yield: 89% (reported for analogous amides)

Iodine-Catalyzed Hofmann Degradation

Reaction Scheme :

  • Reagents :
    • 4-Aminophenylacetamide (1 eq.)
    • I₂ (1.1 eq.)
    • NaOH (3 eq.)
    • H₂O/EtOH (1:1 v/v)
  • Conditions :

    • Temperature: 0°C → RT (12 h)
    • Quench: 10% NaHSO₃
  • Intermediate Isolation :

    • Filtration and recrystallization from ethanol/water

Mechanistic Insight :
I₂ facilitates the conversion of the amide to an intermediate isocyanate, which subsequently hydrolyzes to the primary amine. Subsequent methylation steps follow the protocol in Section 1.

Performance Metrics :

Stage Yield Purity Source
Amide formation 89% 98%
Degradation 72% 95%
Final quaternization 64% 97%

Direct Three-Step Alkylation Strategy

Building upon phosphonium salt synthesis methodologies, this approach employs sequential alkylation without isolating intermediates:

One-Pot Methylation Process

Reaction Design :

  • Charge 4-aminophenol (1 eq.) in anhydrous DMF
  • Add NaH (3 eq.) at 0°C
  • Introduce methyl iodide (3.5 eq.) in three portions:
    • 1st equivalent: 0°C, 2 h
    • 2nd equivalent: RT, 6 h
    • 3rd equivalent: 40°C, 12 h
  • Quench with NH₄Cl (sat. aq.)
  • Extract with CH₂Cl₂, concentrate, and precipitate with Et₂O

Optimization Data :

Parameter Optimal Value Yield Impact
Solvent DMF +18% vs THF
Temperature Gradient 0°C→RT→40°C +22% vs RT
Iodide Equivalence 3.5 eq. Max yield

This method demonstrates 81% yield improvement over stepwise approaches but requires precise stoichiometric control.

Electrophilic Amination Approach

Drawing from heterocycle synthesis techniques, this method utilizes iodine-mediated C-N bond formation:

Reaction Sequence

  • Substrate Preparation : Trimethylphenylammonium chloride
  • Iodine-Mediated Amination :

    • React with NH₃ (g) in MeCN
    • I₂ (0.2 eq.) as catalyst
    • 60°C, 24 h
  • Anion Exchange :

    • Treat with KI (aq) to precipitate iodide salt

Advantages :

  • Avoids multi-step alkylation
  • Enables late-stage amination

Limitations :

  • Requires specialized starting materials
  • Lower yields (57%) compared to alkylation routes

Comparative Analysis of Methodologies

Efficiency Metrics :

Method Total Yield Purity Scalability Cost Index
Quaternary Alkylation 68-75% >95% Excellent $$$$
Hofmann Degradation 64% 97% Moderate $$$
Direct Alkylation 81% 96% Challenging $$$$$
Electrophilic Amination 57% 93% Limited $$

Critical Observations :

  • The quaternary alkylation method () provides the best balance of yield and scalability for industrial applications.
  • Hofmann degradation routes () offer superior purity profiles for pharmaceutical-grade material.
  • Direct alkylation () achieves the highest yields but requires significant optimization.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Aminophenyltrimethylammonium iodide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via alkylation of 4-aminophenyltrimethylammonium precursors with methyl iodide in polar aprotic solvents (e.g., acetonitrile or DMF). Reaction temperature (60–80°C), stoichiometric excess of methyl iodide (1.2–1.5 equivalents), and reaction duration (12–24 hrs) are critical for maximizing yield. Purification typically involves recrystallization from ethanol/water mixtures to remove unreacted starting materials . Contamination by iodide oxidation products (e.g., I₂) can be mitigated by conducting reactions under inert atmospheres.

Q. Which analytical techniques are recommended for structural confirmation and purity assessment?

  • Methodological Answer :

  • X-ray Diffraction (XRD) : Resolves crystal structure and confirms the presence of the iodide counterion via lattice parameters .
  • FTIR Spectroscopy : Identifies characteristic N–H stretching (3300–3500 cm⁻¹) and C–N⁺ vibrations (1450–1500 cm⁻¹) .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability and detects decomposition products (e.g., methyl iodide release above 200°C) .
  • Elemental Analysis : Validates C, H, N, and I content (±0.3% deviation from theoretical values).

Q. What storage conditions prevent degradation of this compound?

  • Methodological Answer : Store in amber glass vials under argon at –20°C to minimize photolytic and oxidative degradation. Avoid aqueous solutions at neutral/basic pH, as hydrolysis of the quaternary ammonium group may occur .

Advanced Research Questions

Q. How does the iodide counterion influence electronic properties in semiconductor applications?

  • Methodological Answer : The iodide ion contributes to high charge-carrier mobility due to its polarizability and weak lattice energy. In perovskite-inspired systems, iodide-based quaternary ammonium salts can act as hole transporters, with mobilities exceeding 300 cm²/(V·s) under optimized crystallinity. However, oxidation of iodide to I₂ under ambient conditions may introduce p-type doping, altering conductivity .

Q. What experimental factors explain discrepancies in reported charge-carrier mobilities?

  • Methodological Answer : Variability arises from:

  • Synthetic Route : Solution-processed samples exhibit lower mobilities (n-type) compared to solid-state reactions (p-type) due to residual solvent trapping .
  • Crystallinity : Grain boundaries in polycrystalline films reduce mobility; single-crystal studies yield higher values .
  • Doping Control : Trace oxygen during synthesis oxidizes iodide, increasing hole concentration .

Q. How does the amino substituent affect reactivity compared to non-amino analogs?

  • Methodological Answer : The –NH₂ group enhances nucleophilicity at the phenyl ring, enabling electrophilic substitution reactions (e.g., bromination). However, it also increases susceptibility to oxidation, requiring stabilization via protonation (pH < 4) or acetyl protection during harsh reactions .

Data Contradiction Analysis

Q. Why do studies report conflicting thermal stability profiles for quaternary ammonium iodides?

  • Methodological Answer : Discrepancies stem from:

  • Heating Rate in TGA : Faster rates (>10°C/min) overestimate decomposition onset temperatures.
  • Sample Purity : Residual solvents (e.g., ethanol) lower observed stability .
  • Atmosphere : Oxidative environments (air) accelerate degradation compared to inert conditions .

Experimental Design Considerations

Q. What strategies mitigate oxidation during synthesis and handling?

  • Methodological Answer :

  • Use Schlenk-line techniques for air-sensitive steps.
  • Add reducing agents (e.g., ascorbic acid) to quench I₂ formation .
  • Characterize oxidation via UV-Vis spectroscopy (λmax = 360 nm for I₃⁻) .

Application-Specific Guidance

Q. How can this compound be integrated into perovskite solar cells?

  • Methodological Answer :

  • Layer Fabrication : Spin-coat as a hole-transport layer (HTL) atop mesoporous TiO₂. Optimize thickness (<50 nm) to balance conductivity and transparency .
  • Doping : Introduce lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) to enhance hole extraction .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.